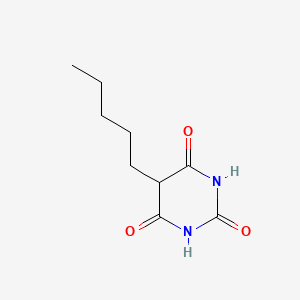
5-Pentylpyrimidine-2,4,6(1h,3h,5h)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a pentyl group at the 5-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes with barbituric acid derivatives. One common method involves the reaction of pentyl aldehyde with barbituric acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The hydrogen atoms at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with an arylmethylidene group at the 5-position.
5-(Phenylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a phenylmethylidene group at the 5-position.
Uniqueness
5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobic nature of the pentyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets .
特性
CAS番号 |
14077-80-6 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-5-6-7(12)10-9(14)11-8(6)13/h6H,2-5H2,1H3,(H2,10,11,12,13,14) |
InChIキー |
KWYGDMBOVSXLOK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1C(=O)NC(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanol](/img/structure/B13987022.png)


![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
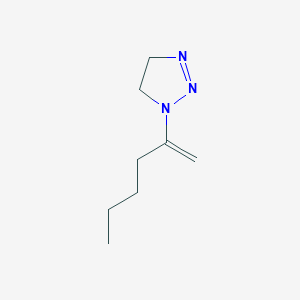
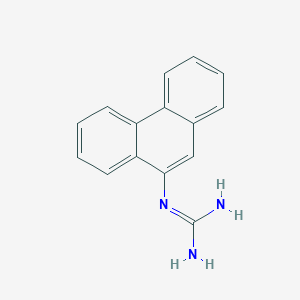
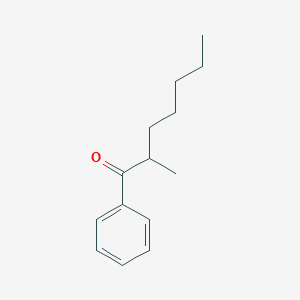
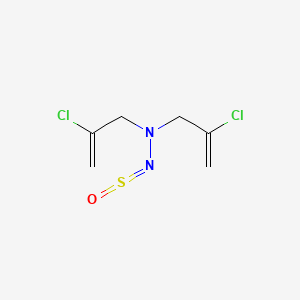
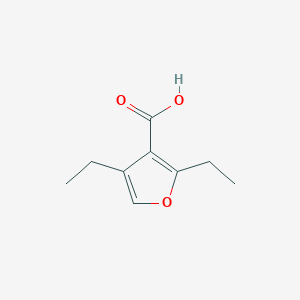
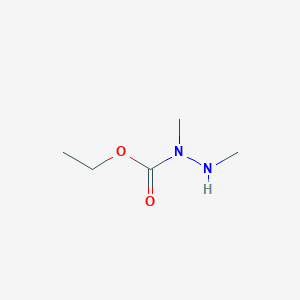
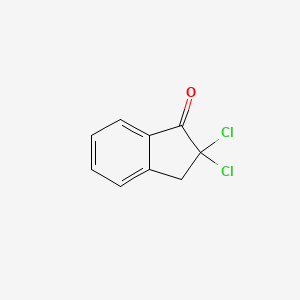


![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13987097.png)
